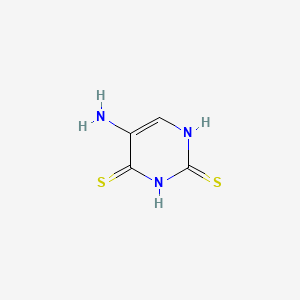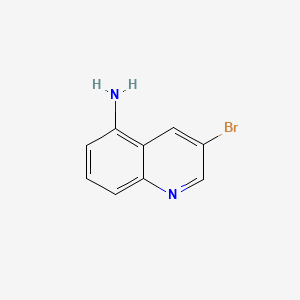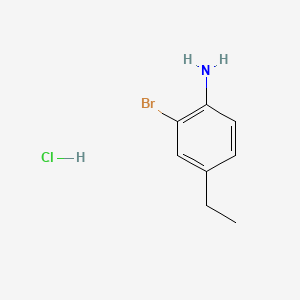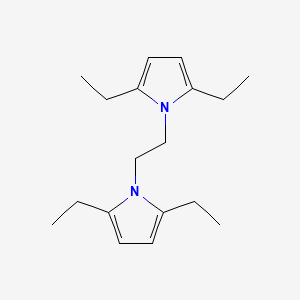
1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole (1,2-EED) is an organic compound belonging to the family of pyrroles, which are five-member heterocyclic aromatic compounds. Pyrroles are important in the field of medicinal chemistry and have been the subject of much scientific research due to their unique properties and potential applications. 1,2-EED is a particularly interesting molecule as it has been found to possess a range of biological activities, making it a promising candidate for a variety of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 1,2-EED.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole involves the condensation of two molecules of 2,5-diethylpyrrole with 1,2-dibromoethane in the presence of a base to form the desired compound.
Starting Materials
2,5-diethylpyrrole, 1,2-dibromoethane, Base (e.g. potassium carbonate), Solvent (e.g. DMF or DMSO)
Reaction
Step 1: Dissolve 2,5-diethylpyrrole (2 equivalents) and 1,2-dibromoethane (1 equivalent) in a suitable solvent such as DMF or DMSO., Step 2: Add a base such as potassium carbonate (2 equivalents) to the reaction mixture and stir at room temperature for several hours., Step 3: Monitor the reaction progress by TLC or other suitable analytical method., Step 4: Once the reaction is complete, isolate the product by filtration or extraction with a suitable solvent., Step 5: Purify the product by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole has been found to possess a range of biological activities, including antiviral, antifungal, and anti-inflammatory properties. It has been studied for its potential to treat a variety of diseases, including cancer, HIV, and malaria. It has also been investigated for its potential to act as an antioxidant and to inhibit the growth of bacteria and fungi. In addition, it has been studied for its potential to act as a prodrug, which is a drug that is inactive until it is metabolized in the body.
Wirkmechanismus
The mechanism of action of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole is not yet fully understood. However, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the metabolism of certain drugs, such as HIV protease inhibitors. It may also act by binding to and inhibiting the activity of enzymes involved in the synthesis of certain proteins, such as the HIV reverse transcriptase. In addition, it may act by binding to and inhibiting the activity of certain receptors, such as those involved in inflammation.
Biochemische Und Physiologische Effekte
1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole has been shown to have a range of biochemical and physiological effects. It has been found to act as an antioxidant, which means it can scavenge free radicals and reduce oxidative stress. It has also been found to have anti-inflammatory effects, which means it can reduce inflammation in the body. In addition, it has been found to have antiviral and antifungal effects, which means it can inhibit the growth of viruses and fungi. Finally, it has been found to have an inhibitory effect on the growth of certain bacteria.
Advantages and Limitations for Laboratory Experiments
One of the main advantages of using 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has been found to possess a range of biological activities, making it a promising candidate for a variety of applications. However, there are some limitations to using 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used. In addition, it is not very stable in the presence of light and heat, so it must be stored in a dark, cool place.
Zukünftige Richtungen
1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole is an interesting molecule with a range of potential applications. As such, there are many possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole and to identify new uses for it. Additionally, further research could be conducted to optimize the synthesis of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole and to develop more efficient methods for its use in laboratory experiments. Finally, further research could be conducted to investigate the potential toxicity of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole and to identify ways to reduce or eliminate any potential risks associated with its use.
Eigenschaften
IUPAC Name |
1-[2-(2,5-diethylpyrrol-1-yl)ethyl]-2,5-diethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h9-12H,5-8,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPOSRRSRVIMIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1CCN2C(=CC=C2CC)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704451 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2,5-diethyl-1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole | |
CAS RN |
123147-22-8 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2,5-diethyl-1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


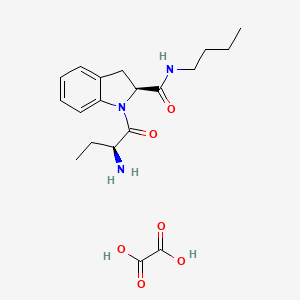
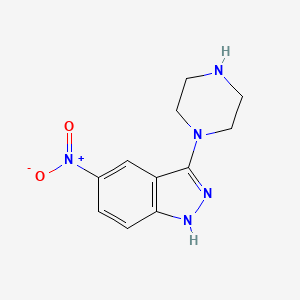
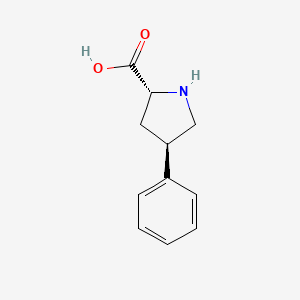
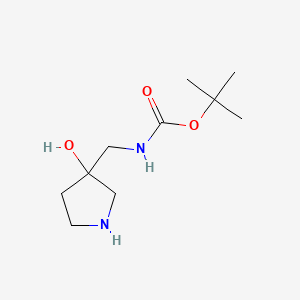
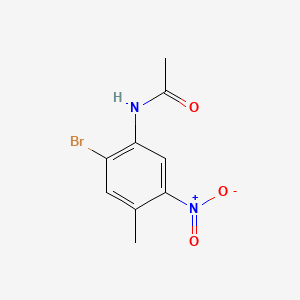
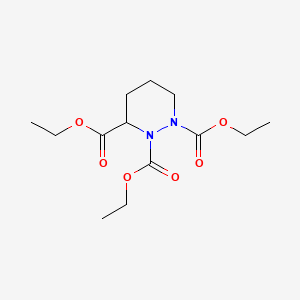
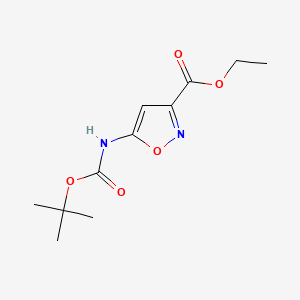
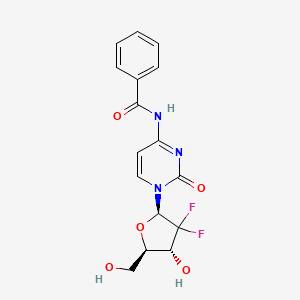
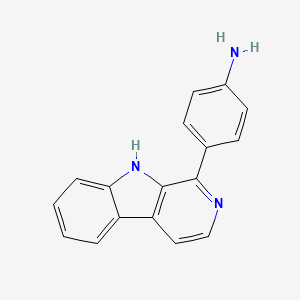
![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
